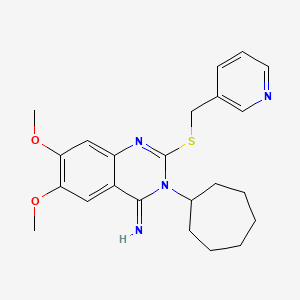
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine” is a chemical compound with the molecular formula C23H28N4O2S and a molecular weight of 424.56 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 596.5±60.0 °C, and its predicted density is 1.28±0.1 g/cm3 . Its pKa is predicted to be 4.59±0.10 .Aplicaciones Científicas De Investigación
CCR4 Antagonists
One notable application of compounds related to 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is in the development of CC chemokine receptor-4 (CCR4) antagonists. These compounds have been studied for their potential in treating conditions like acute dermatitis, demonstrating anti-inflammatory activity in murine models. The research has included synthesis, evaluation, and docking studies of these compounds (Yokoyama et al., 2008).
Antimalarial Drug Lead Development
Another significant application is in the quest for potent antimalarial drugs. Quinazolines, including those similar to the compound , have been investigated for their antimalarial activity. Over 150 different 6,7-dimethoxyquinazoline-2,4-diamines, a group to which the compound belongs, have been synthesized and evaluated for their antimalarial potential, leading to promising drug leads (Mizukawa et al., 2021).
Synthesis and Application in Drug Development
The synthesis and utility of 3H-quinazolin-4-ones, closely related to the compound , have been explored for their potential in treating proliferative diseases like non-small-cell lung cancer (NSCLC). These compounds have been identified as important in the development of drugs that inhibit protein kinases, showcasing their relevance in pharmacological research (Őrfi et al., 2004).
Analgesic Drug Development
Compounds related to 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine have been explored for their potential as analgesic drugs. Studies have been conducted to synthesize and evaluate the analgesic effects of new quinazoline derivatives in animal models, highlighting their potential role in treating pathological pain such as that found in arthritis (Bonacorso et al., 2016).
Antitumor and Antimicrobial Agents
The synthesis of 2-pyridylquinazoline derivatives, similar to the compound , has been explored for their potential as anti-tumor and anti-microbial agents. These compounds have been shown to exhibit selective activities against certain bacteria and cancer cell lines, suggesting their potential use in the development of new therapeutic agents (Eweas et al., 2021).
Propiedades
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-28-20-12-18-19(13-21(20)29-2)26-23(30-15-16-8-7-11-25-14-16)27(22(18)24)17-9-5-3-4-6-10-17/h7-8,11-14,17,24H,3-6,9-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKDOCFYKVGXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CN=CC=C3)C4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
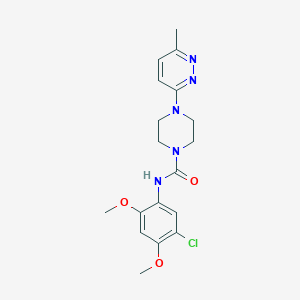

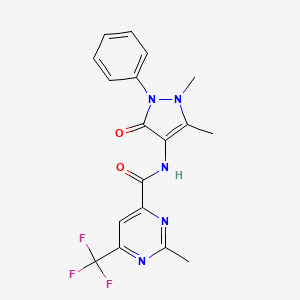
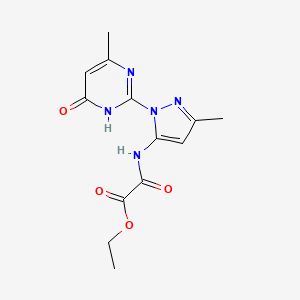
![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)
![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)
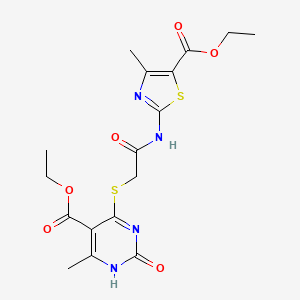
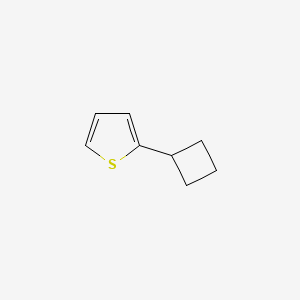
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)